Product packaging for 4-Hydroxy-5-cyanoquinoline(Cat. No.:CAS No. 860204-83-7)

4-Hydroxy-5-cyanoquinoline

Cat. No.: B1628089
CAS No.: 860204-83-7
M. Wt: 170.17 g/mol
InChI Key: XHCSUQGMMRQNDP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-cyanoquinoline is a chemical compound featuring a quinoline core substituted with a hydroxy group at the 4-position and a cyano group at the 5-position. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Quinoline derivatives, particularly 4-hydroxyquinolines, are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . They are frequently investigated as core structures in the development of potential anticancer agents . Some synthetic 4-hydroxyquinoline analogues have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including colon, lung, prostate, and breast cancers, and are studied as potential small molecule inhibitors targeting enzymes like kinases . The 4-hydroxyquinoline scaffold is also a key precursor in the synthesis of 4-aminoquinolines, a class made famous by antimalarial drugs like chloroquine . The presence of both electron-donating (hydroxy) and electron-withdrawing (cyano) groups on the quinoline ring system offers researchers a versatile building block for further chemical modifications, such as amidation, cyclization, or molecular hybridization, to explore novel structure-activity relationships . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O B1628089 4-Hydroxy-5-cyanoquinoline CAS No. 860204-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-quinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-10(7)9(13)4-5-12-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCSUQGMMRQNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576698
Record name 4-Oxo-1,4-dihydroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860204-83-7
Record name 4-Oxo-1,4-dihydroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxy 5 Cyanoquinoline and Its Analogs

Established Synthetic Pathways to 4-Hydroxyquinoline (B1666331) Scaffolds

Several classical methods have been established for the synthesis of the 4-hydroxyquinoline core. These reactions often involve the condensation of anilines with β-dicarbonyl compounds or their equivalents.

The Conrad-Limpach-Knorr synthesis is a prominent method that involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org This reaction can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones) depending on the reaction conditions. quimicaorganica.org At lower temperatures, the reaction favors the formation of the 4-hydroxyquinoline isomer through the cyclization of an intermediate Schiff base. wikipedia.orgscribd.com Conversely, higher temperatures tend to yield the 2-quinolone product. scribd.com The mechanism involves the initial formation of a Schiff base from the aniline (B41778) and the β-ketoester, followed by a thermally induced electrocyclic ring closure and subsequent tautomerization to the 4-hydroxyquinoline. wikipedia.org The use of an inert solvent like mineral oil has been shown to significantly improve the yields of the cyclization step. wikipedia.org

Another significant pathway is the Gould-Jacobs reaction , which utilizes the condensation of anilines with diethyl ethoxymethylenemalonate. iipseries.orgrsc.org This multi-step process ultimately furnishes 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be subsequently decarboxylated to yield 4-hydroxyquinolines. rsc.org

The Niementowski reaction , considered an extension of the Friedländer synthesis, involves the condensation of anthranilic acids with carbonyl compounds to produce 4-hydroxyquinolines. organicreactions.orgresearchgate.net

These established methods provide a foundational platform for accessing the 4-hydroxyquinoline scaffold, which can then be further functionalized to obtain specific derivatives.

Direct Synthesis and Derivatization Routes to 4-Hydroxy-5-cyanoquinoline

While general methods provide access to the basic 4-hydroxyquinoline skeleton, the direct synthesis and subsequent functionalization are crucial for obtaining specifically substituted analogs like this compound.

Functionalization via Nucleophilic Substitution Reactions

The quinoline (B57606) ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Although direct cyanation of the 5-position of a pre-formed 4-hydroxyquinoline ring is a potential route, the reactivity of the ring and the potential for side reactions at other positions must be carefully managed. The presence of the hydroxyl group at the 4-position and the nitrogen atom in the ring influences the electron density and reactivity of the various positions on the carbocyclic ring.

Coupling and Metal-Assisted Substitution Approaches

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds through metal-catalyzed cross-coupling reactions. While specific examples for the direct C-5 cyanation of 4-hydroxyquinoline are not abundant in the provided results, the principles of C-H functionalization are relevant. For instance, the functionalization of the C-5 position of a 4-quinolone core has been achieved after a series of directed C-H activation steps at other positions. chemrxiv.org This suggests that metal-assisted strategies could be developed for the direct introduction of a cyano group at the C-5 position.

Ruthenium and copper-based catalytic systems have been employed for the annulation of alkynes with adjacent hydroxyl groups on a quinoline ring, leading to fused pyran systems. chemrxiv.org This demonstrates the utility of metal catalysts in activating and functionalizing the quinoline scaffold.

Multicomponent Reactions for Quinoline Synthesis and Functionalization

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in constructing complex molecules in a single step from multiple starting materials. researchgate.netrsc.org These reactions offer advantages in terms of atom economy and step economy. beilstein-journals.org

Transition Metal-Catalyzed Strategies (e.g., Cu, Ru, Pd, Ag)

A variety of transition metals, including copper (Cu), ruthenium (Ru), palladium (Pd), and silver (Ag), have been successfully employed as catalysts in multicomponent reactions to synthesize quinoline derivatives. researchgate.netias.ac.in

Copper (Cu): Copper catalysts are inexpensive and versatile, capable of catalyzing a range of transformations including cycloadditions and coupling reactions. nih.gov Copper-catalyzed MCRs have been developed for the synthesis of 2,3-diarylquinolines from aryl amines, aryl aldehydes, and styrene (B11656) oxides. researchgate.net

Ruthenium (Ru): Ruthenium catalysts have been used in annulation reactions to form quinoline structures. mdpi.com For example, a ruthenium-catalyzed reaction between an enaminone and an anthranil (B1196931) has been shown to produce 3-substituted quinolines. mdpi.com

Palladium (Pd): Palladium catalysts are well-known for their role in cross-coupling reactions and have been utilized in the synthesis of quinolines through oxidative cyclization of substrates like aryl allyl alcohol and aniline. mdpi.com

Silver (Ag): Silver-catalyzed reactions have also been reported for the synthesis of quinolines. researchgate.net For example, Ag(I) catalysts have been used for the synthesis of 4-hydroxyquinoline-2(1H)-ones from 2-alknylanilines and carbon dioxide. scilit.com

These transition metal-catalyzed MCRs provide a powerful and flexible approach to generate diverse quinoline scaffolds that could be adapted for the synthesis of this compound.

Adaptations of Classical Quinoline Syntheses (e.g., Friedländer Reaction)

The Friedländer synthesis is a classical and versatile method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases. researchgate.netwikipedia.org

Innovations in the Friedländer reaction have focused on improving its efficiency and environmental friendliness. nih.gov This includes the use of various catalysts such as neodymium(III) nitrate, which allows the reaction to proceed at room temperature in good yields. organic-chemistry.org Other developments include conducting the reaction in water without a catalyst, which aligns with the principles of green chemistry. organic-chemistry.org Solid acid catalysts like montmorillonite (B579905) K-10 and zeolites have also been employed to facilitate the reaction under mild conditions with the advantage of catalyst recyclability. nih.gov

The flexibility of the Friedländer synthesis allows for the use of a wide range of starting materials, making it adaptable for the synthesis of polysubstituted quinolines. nih.govresearchgate.net By carefully selecting the appropriate 2-aminoaryl ketone and a carbonyl compound containing a cyano group, it is conceivable that this compound could be synthesized directly through an adapted Friedländer approach.

Below is a table summarizing various catalytic approaches for the Friedländer synthesis:

Catalyst/ConditionsReactantsProductKey AdvantagesReference
Neodymium(III) nitrate2-aminoaryl ketone, α-methylene ketoneFunctionalized quinolinesMild conditions (room temp.), good yields organic-chemistry.org
Water (catalyst-free)2-aminobenzaldehyde, various ketonesPoly-substituted quinolinesGreen solvent, no catalyst needed organic-chemistry.org
Montmorillonite K-102-aminoaryl ketone, carbonyl compoundsPoly-substituted quinolinesRecyclable catalyst, mild conditions nih.gov
Trifluoroacetic acid, Iodine, Lewis acids2-aminobenzaldehydes, ketonesQuinoline derivativesCatalytic enhancement wikipedia.org

Advanced Synthetic Strategies for Cyanoquinoline Core Modifications

The modification of the fundamental cyanoquinoline structure is crucial for developing novel analogs with specific properties. Advanced strategies have emerged that allow for precise and efficient alterations to the core, including direct functionalization and the construction of complex fused ring systems.

On-the-Spot 2,3-Functionalization with Cyanopropargylic Alcohols

A notable advanced strategy for modifying the quinoline core involves the direct 2,3-functionalization using cyanopropargylic alcohols. This method provides a convenient pathway to 2-(1-ethoxyalkoxy)-3-cyanoquinolines. acs.orgfigshare.comfigshare.comacs.orgnih.gov The process begins with the functionalization of quinolines using acetals of cyanopropargylic alcohols. acs.orgfigshare.com This reaction is typically carried out in a mixture of potassium hydroxide, water, and acetonitrile (B52724) at temperatures between 55 and 60 °C, yielding the desired 2,3-disubstituted quinolines. acs.orgfigshare.comacs.org

A key advantage of this methodology is the subsequent transformation of the resulting 2-(1-ethoxyalkoxy)-3-cyanoquinolines into furo[3,4-b]quinolinones. acs.orgfigshare.com This is achieved through a sequential process involving the removal of the acetal (B89532) protecting group followed by intramolecular cyclization and hydration. acs.orgfigshare.comacs.org This latter step is typically performed using aqueous hydrochloric acid in acetone (B3395972) at room temperature. acs.orgfigshare.com This two-step, one-pot synthesis is an efficient route for creating complex fused quinolinone systems from simple quinoline precursors. acs.org

Starting MaterialReagentProductYieldReference
QuinolineAcetal of cyanopropargylic alcohol2-(1-ethoxyalkoxy)-3-cyanoquinolineUp to 50% acs.org
2-(1-ethoxyalkoxy)-3-cyanoquinoline7% aqueous HCl, acetoneFuro[3,4-b]quinolinoneUp to 98% acs.orgfigshare.com

Cyclization Reactions for Fused Systems

The synthesis of fused heterocyclic systems based on the quinoline framework is a significant area of research. Various cyclization strategies are employed to construct these complex molecules, often starting from functionalized quinoline precursors. nih.gov

One common approach involves the use of 2-chloroquinoline-3-carbonitriles as versatile intermediates. Through amination followed by a Vilsmeier-Haack cyclization, these precursors can be converted into pyrimido[4,5-b]quinoline-4-ones. researchgate.net Similarly, multicomponent reactions involving 2-chloro-3-formylquinolines can yield highly complex fused systems. For instance, reaction with 4-hydroxy-2H-chromen-2-one and substituted anilines leads to the formation of tetrahydrodibenzo[b,g] figshare.comrsc.orgnaphthyridin-1(2H)-ones. rsc.org

Another powerful technique is the Ugi-azide reaction. A four-component reaction of a 2-chloroquinoline-3-carbaldehyde, an alkyl isocyanide, azidotrimethylsilane, and an amine can produce 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. rsc.org These reactions showcase the utility of cyclization in building diverse molecular architectures onto the quinoline core.

PrecursorReaction TypeFused SystemReference
2-Chloroquinoline-3-carbonitrileAmination/Vilsmeier-Haack CyclizationPyrimido[4,5-b]quinoline-4-one researchgate.net
2-Chloro-3-formylquinolineMulticomponent ReactionTetrahydrodibenzo[b,g] figshare.comrsc.orgnaphthyridin-1(2H)-one rsc.org
2-Chloroquinoline-3-carbaldehydeUgi-Azide Four-Component Reaction1H-Tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamine rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. tandfonline.commsuniv.ac.in These approaches focus on improving reaction efficiency, minimizing waste, and using less hazardous conditions. snu.ac.kr

Microwave and Ultrasonic Irradiation-Promoted Reactions

The use of non-conventional energy sources like microwave (MW) and ultrasonic irradiation has become a cornerstone of green organic synthesis. numberanalytics.com These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. nih.govtandfonline.comnih.gov

Microwave-assisted synthesis has been successfully employed to produce 4-hydroxy-2-quinolone analogues. nih.gov For example, the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl₃) under microwave irradiation, provides a rapid and environmentally friendly route to these compounds. nih.gov This method offers good yields (51–71%) and utilizes a non-toxic, inexpensive catalyst. nih.gov Similarly, the one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid is significantly accelerated by microwave irradiation. asianpubs.org The synthesis of 4-quinolone-3-carboxylic esters and 4-quinolone-3-carbonitriles has also been efficiently achieved using microwave activation. researchgate.net

Ultrasonic irradiation is another effective green technique. The synthesis of hybrid quinoline-imidazole derivatives and other quinoline-based structures has been shown to have outstanding benefits under ultrasound conditions, including shorter reaction times and higher yields. rsc.org The application of ultrasound can reduce reaction times for some complexation steps by as much as 150-fold compared to conventional methods. nih.gov

TechniqueReactionAdvantagesReference
Microwave IrradiationSynthesis of 4-hydroxy-2-quinolone analogues from β-enaminonesRapid, eco-friendly, good yields (51-71%), non-toxic catalyst nih.gov
Microwave IrradiationOne-pot synthesis of 2,4-dichloroquinolinesFast reaction (50 seconds), good yields asianpubs.org
Ultrasonic IrradiationSynthesis of hybrid quinoline-imidazole derivativesShorter reaction times, higher yields, reduced energy consumption rsc.org
Ultrasonic IrradiationN-acylation and complexation of 8-aminoquinolineDramatically decreased reaction time (up to 150-fold), higher yields nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, and solvent-free, or "neat," reaction conditions are highly desirable. cem.com These reactions can be facilitated by microwave irradiation or conducted on the surface of mineral oxides. cem.com

The synthesis of 4-hydroxy-quinolinones has been achieved under solvent-free conditions, showcasing the viability of this approach. cem.com In a related example, the synthesis of acridin-1(2H)-ones from quinoline precursors has been conducted under solvent-free conditions at 140 °C, resulting in an excellent yield of 95% in just 10 minutes. rsc.org Furthermore, a one-pot synthesis of novel quinazoline (B50416) derivatives has been developed that is both solvent- and catalyst-free, relying on ultrasonic irradiation to drive the reaction. nih.gov These methods not only reduce environmental impact by eliminating solvent waste but also often simplify the work-up and purification process. nih.govcem.com

Spectroscopic Characterization of 4 Hydroxy 5 Cyanoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 4-Hydroxy-5-cyanoquinoline would be expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. For comparison, in 4-hydroxyquinoline (B1666331), the proton at C2 appears at a lower field due to the influence of the nitrogen atom, while the other protons on the carbocyclic ring appear in the aromatic region. chemicalbook.com The presence of the cyano group at C5 would further influence the chemical shifts of the adjacent protons. The hydroxyl proton signal can vary in position and is often broad, depending on the solvent and concentration. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of all carbon signals. researchgate.net The carbon atoms directly attached to the nitrogen, oxygen, and cyano group (C4, C5, C8a, and the CN carbon) would show characteristic downfield shifts. The carbonyl-like carbon (C4) in the tautomeric 4-quinolone form would be expected at a significantly low field. scispace.com The nitrile carbon itself would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.3140 - 145
H-36.2 - 6.5108 - 112
C-4-175 - 180 (keto form)
4-OH11.0 - 12.0 (broad)-
C-5-100 - 105
5-CN-115 - 120
H-67.6 - 7.9130 - 135
H-77.4 - 7.7125 - 130
H-88.1 - 8.4128 - 133
C-4a-122 - 127
C-8a-148 - 152

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the quinoline (B57606) ring system, such as between H-2 and H-3, H-6 and H-7, and H-7 and H-8. This helps to piece together the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Current time information in Bangalore, IN. This would allow for the direct assignment of the signals for C-2/H-2, C-3/H-3, C-6/H-6, C-7/H-7, and C-8/H-8. Quaternary carbons, such as C-4, C-5, C-4a, C-8a, and the cyano carbon, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the placement of substituents and connecting the different spin systems. For instance, the proton at H-3 would be expected to show a correlation to the quaternary carbon C-4a, and the protons on the carbocyclic ring (H-6, H-7, H-8) would show correlations to the cyano-substituted carbon C-5, confirming its position. researchgate.net

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₆N₂O), the exact mass can be calculated and compared with the experimental value to confirm its composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the quinoline ring system, with potential losses of CO, HCN, and other small fragments.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Formula Calculated m/z [M+H]⁺
C₁₀H₇N₂O⁺171.0553

Note: The calculated m/z is for the protonated molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.de These two techniques are often complementary. usda.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the cyano group typically appears as a sharp, medium-intensity band around 2230-2220 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would appear in the 1620-1450 cm⁻¹ region. acs.org

Raman Spectroscopy: Raman spectroscopy would also be useful for identifying the key functional groups. The cyano group, which has a highly polarizable triple bond, often gives a strong and sharp Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400 - 3200 (broad)Weak
Cyano (-C≡N)C≡N Stretch2230 - 2220 (sharp, medium)Strong, sharp
Aromatic RingC-H Stretch3100 - 3000Strong
Aromatic RingC=C/C=N Stretch1620 - 1450Strong

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the extended aromatic system. 4-Hydroxyquinoline itself exhibits absorption maxima around 228 nm, 314 nm, and 326 nm. The introduction of a cyano group at the 5-position is likely to cause a shift in these absorption bands, potentially to longer wavelengths (a bathochromic shift), due to the extension of the conjugated π-system.

Fluorescence Properties: Many quinoline derivatives are known to be fluorescent. The presence of the hydroxyl group at the 4-position, in particular, can lead to interesting fluorescence properties, which may also be sensitive to the solvent environment. The emission wavelength and quantum yield would be dependent on the specific electronic structure resulting from the combination of the hydroxyl and cyano substituents on the quinoline core.

Chemical Reactivity and Transformation Studies of 4 Hydroxy 5 Cyanoquinoline

Reactivity of the Hydroxyl Group (e.g., O-alkylation, O-acylation)

The hydroxyl group at the C-4 position of the quinoline (B57606) ring behaves as a typical phenolic hydroxyl group, albeit influenced by the heterocyclic ring system. It can readily undergo reactions such as O-alkylation and O-acylation, which are fundamental for introducing various functionalities and modifying the compound's properties. arabjchem.org

O-Alkylation: In the presence of a base and an alkylating agent, the hydroxyl group can be converted to an ether linkage. For instance, reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or allyl bromides in the presence of a base like sodium hydride or silver carbonate lead to the formation of the corresponding 4-alkoxy-5-cyanoquinolines. arabjchem.orgpreprints.org These reactions are crucial for creating precursors for more complex molecules.

O-Acylation: The hydroxyl group can be esterified through reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. arabjchem.org This reaction proceeds readily at ambient temperatures to yield the corresponding 4-acyloxy-5-cyanoquinoline derivatives. arabjchem.org

Another significant transformation of the 4-hydroxyl group is its conversion to a more versatile leaving group, such as a chloro group. Treatment of 4-hydroxyquinoline (B1666331) derivatives with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), effectively replaces the hydroxyl group with a chlorine atom. googleapis.com This creates a 4-chloro-5-cyanoquinoline, which is highly susceptible to nucleophilic substitution, dramatically expanding the synthetic utility of the original scaffold. googleapis.comgoogle.com

Table 1: Selected Reactions of the Hydroxyl Group

Reaction Type Reagents Product Type Reference
O-Alkylation Alkyl halide, Base (e.g., Ag₂CO₃) 4-Alkoxy-5-cyanoquinoline preprints.org
O-Acylation Acyl chloride, Base (e.g., Pyridine) 4-Acyloxy-5-cyanoquinoline arabjchem.org
Chlorination POCl₃, DMF (cat.) 4-Chloro-5-cyanoquinoline googleapis.com

Transformations of the Cyano Group (e.g., Hydrolysis, Reduction)

The cyano group at the C-5 position is a versatile functional group that can be transformed into various other moieties, including carboxylic acids, amides, and amines.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Complete hydrolysis typically yields a carboxylic acid (quinoline-5-carboxylic acid derivative). acs.org Partial hydrolysis can afford the corresponding amide (quinoline-5-carboxamide derivative). For example, treatment with concentrated sulfuric acid can convert a nitrile group into an amide. rhhz.net

Reduction: The cyano group is susceptible to reduction by various reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding a 5-(aminomethyl)quinoline derivative. rsc.org This transformation is valuable for introducing a flexible amino-functionalized side chain.

Conversion to Heterocycles: The cyano group can also participate in cyclization reactions to form fused heterocyclic rings. For instance, it can react with reagents like hydroxylamine (B1172632) to form an N-hydroxyamidine, which can then be further transformed. Additionally, the cyano group can react with hydrazides to form nitrogen-containing heterocycles like 1,2,4-triazoles or with other reagents to form pyrazoles. rhhz.net

Table 2: Key Transformations of the Cyano Group

Transformation Reagents Product Functional Group Reference
Hydrolysis (Partial) H₂SO₄ (conc.) Amide rhhz.net
Hydrolysis (Full) Acid/Base, H₂O Carboxylic Acid acs.org
Reduction LiAlH₄ Primary Amine rsc.org
Cyclization Hydrazine Hydrate 1H-Pyrazole rhhz.net

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The substitution pattern on the quinoline ring is dictated by the electronic effects of the existing substituents. The 4-hydroxyl group is a powerful electron-donating group that activates the ring towards electrophilic attack, primarily at the ortho and para positions (C-3 and C-6). arabjchem.orglkouniv.ac.in Conversely, the 5-cyano group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta positions (C-6 and C-8). lkouniv.ac.in

Electrophilic Aromatic Substitution: The combined effect of these two groups makes the C-3 and C-6 positions the most likely sites for electrophilic substitution. The strong activating effect of the hydroxyl group generally dominates, making the C-3 position particularly susceptible to reactions like halogenation and coupling reactions. arabjchem.orgresearchgate.net

Nucleophilic Aromatic Substitution: Native 4-hydroxy-5-cyanoquinoline is not highly reactive towards nucleophilic substitution on the ring. However, as mentioned previously, conversion of the hydroxyl group to a chloro group dramatically activates the C-4 position for nucleophilic attack. googleapis.com This allows for the introduction of a wide array of nucleophiles, including amines, anilines, thiophenols, and alkoxides, to generate diverse libraries of 3-cyano-4-substituted quinolines. google.com This two-step sequence (chlorination followed by nucleophilic substitution) is a cornerstone of the synthetic chemistry of 4-hydroxyquinolines.

Cycloaddition and Condensation Reactions of this compound

The 4-hydroxyquinoline core can participate in various cycloaddition and condensation reactions to build more complex, often polycyclic, structures.

Condensation Reactions: The activated C-3 position can react with aldehydes in the presence of a base like piperidine, leading to Knoevenagel-type condensation products. mdpi.com For example, reaction with aromatic aldehydes can form benzylidene derivatives. mdpi.com When aldehydes with appropriately positioned hydroxyl groups (like salicylaldehyde) are used, the initial condensation can be followed by an intramolecular ring closure to form fused heterocyclic systems, such as chromenone derivatives. mdpi.com

Cycloaddition/Annulation Reactions: Under metal catalysis (e.g., ruthenium), 4-hydroxyquinolines can undergo annulation reactions with alkynes. chemrxiv.org This reaction involves C-H activation at the C-5 position followed by cyclization with the alkyne and the C-4 hydroxyl group to form fused pyran ring systems (pyrano[3,2-c]quinolines). chemrxiv.org Such reactions are powerful methods for rapidly increasing molecular complexity.

Table 3: Cycloaddition and Condensation Reactions

Reaction Type Reagents Product Type Reference
Knoevenagel Condensation Aromatic Aldehyde, Piperidine Benzylidene derivative mdpi.com
Condensation/Cyclization Salicylaldehyde, Piperidine Fused Chromenone mdpi.com
[4+2] Annulation Alkyne, Ru-catalyst Fused Pyran (Pyranoquinoline) chemrxiv.org

This compound as a Key Synthetic Intermediate and Building Block

Owing to the diverse reactivity of its functional groups and the quinoline core, this compound is a valuable synthetic intermediate for the preparation of a wide range of target molecules, particularly those with potential biological activity.

Its utility as a building block is demonstrated by its application in the synthesis of inhibitors for enzymes like protein tyrosine kinases and HIV-1 integrase. googleapis.comthieme-connect.com The general strategy often involves initial modification at the C-4 position, typically via the 4-chloro intermediate, to introduce a desired side chain or pharmacophore. google.com Subsequent transformations of the cyano group or C-H functionalization of the quinoline ring can then be performed to build the final target compound. rhhz.netchemrxiv.org

For instance, ethyl 4-hydroxyquinoline-3-carboxylate, a closely related analog, serves as the starting point for multi-step syntheses of anti-HIV agents. thieme-connect.com The hydroxyl group and the adjacent carbonyl moiety act as a metal-binding pharmacophore, a key feature for integrase inhibition. thieme-connect.com Similarly, this compound can be envisioned as a scaffold where the hydroxyl and cyano groups (or its derivatives) can be strategically positioned to interact with biological targets. The programmed, site-selective functionalization at various positions on the ring underscores its importance as a "medicinally privileged" template. chemrxiv.org

Computational and Theoretical Chemistry Studies of 4 Hydroxy 5 Cyanoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For 4-hydroxy-5-cyanoquinoline, these calculations have been pivotal in elucidating its fundamental properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to solve the electronic Schrödinger equation, providing accurate predictions of molecular properties. wikipedia.org DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost. redalyc.org Methods like B3LYP, a hybrid functional, are frequently employed with various basis sets such as 6-311++G(d,p) to model the electronic structure of quinoline (B57606) derivatives. researchgate.netmdpi.com Ab initio methods, meaning "from first principles," are based solely on physical constants and are known for their high accuracy, though they are often more computationally intensive. wikipedia.org These methods have been successfully used to study the properties of various organic molecules, including those with similar structural motifs to this compound. researchgate.netresearchgate.net

Optimization of Geometrical Parameters and Vibrational Wavenumbers

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. For quinoline derivatives, DFT calculations have been used to determine optimized bond lengths and angles. mdpi.comresearchgate.net

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (infrared and Raman). researchgate.net The calculated wavenumbers can be compared with experimental data to validate the computational model. For related quinoline compounds, good agreement has been found between experimental and theoretically predicted vibrational frequencies. researchgate.net

Below is a representative table of selected optimized geometrical parameters for a related quinoline derivative, calculated using DFT methods.

ParameterBond Length (Å) / Bond Angle (°)
C2-C31.37
C3-C41.42
C4-C101.41
N1-C21.32
C2-N1-C9117.5
C2-C3-C4120.3
C5-C10-C9120.1
Note: This table is illustrative and based on general findings for quinoline-type structures. Specific values for this compound would require a dedicated computational study.

Electronic Property Analysis and Reactivity Prediction

Beyond structural information, computational methods provide a wealth of data on the electronic properties of a molecule, which are key to understanding its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netuni-muenchen.de The MEP surface is colored to represent different potential values, with red typically indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). avogadro.ccchemrxiv.org For molecules containing hydroxyl and cyano groups, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the hydrogen of the hydroxyl group would be an electron-poor site. mdpi.comchemrxiv.org This information is critical for understanding intermolecular interactions and potential binding sites. malayajournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comossila.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. researchgate.netwuxiapptec.com A smaller gap generally suggests higher reactivity. chalcogen.ro For many quinoline derivatives, the HOMO is often localized on the phenoxide ring, while the LUMO is situated on the pyridyl ring. researchgate.net

A representative table of HOMO-LUMO energies for a related quinoline derivative is provided below.

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4
Note: This table is illustrative. Actual values for this compound would need to be determined through specific calculations.

Fukui Function Assessments for Regioselectivity

While FMO theory provides a general picture of reactivity, Fukui functions offer a more detailed, atom-specific prediction of where a molecule is most likely to react. These functions are derived from the change in electron density as an electron is added or removed. The Fukui function helps to identify the most electrophilic and nucleophilic sites within a molecule, thus predicting the regioselectivity of chemical reactions. This analysis is particularly useful for complex molecules with multiple potential reaction centers.

Spectroscopic Property Prediction (e.g., Simulated NMR, IR, UV-Vis Spectra)

Detailed simulated spectroscopic data for this compound is not available in the surveyed literature. Theoretical prediction of its spectroscopic properties would require quantum chemical calculations. For instance, DFT calculations could be used to predict the vibrational frequencies and intensities, generating a simulated IR spectrum. mdpi.com The characteristic vibrations would include the O-H stretching of the hydroxyl group, the C≡N stretching of the cyano group, and various aromatic C-H and C=C/C=N stretching and bending modes of the quinoline core. ias.ac.in Similarly, methods like the GIAO approach would be necessary to predict the ¹H and ¹³C NMR chemical shifts, providing theoretical insight into the electronic environment of each atom in the molecule. organicchemistrydata.orgmsu.edu The prediction of the UV-Vis spectrum, which reveals information about electronic transitions, would be accomplished using TD-DFT methods. researchgate.netacademie-sciences.fr

Intermolecular Interactions and Solid-State Characteristics

A specific computational analysis of the intermolecular interactions and solid-state characteristics for this compound has not been reported. Such an analysis is crucial for understanding its crystal packing and physical properties.

A Non-Covalent Interaction (NCI) analysis for this compound would be required to visualize and understand the weak interactions that govern its molecular assembly. mdpi.comrsc.org This computational technique identifies regions of hydrogen bonding, van der Waals forces, and steric repulsion within the molecular structure and its dimers or clusters. mdpi.com For this molecule, one would expect to observe significant non-covalent interactions involving the hydroxyl and cyano functional groups, as well as π-stacking interactions between the quinoline ring systems. nih.gov

The 4-hydroxy and 5-cyano groups of the molecule are prime candidates for forming a robust hydrogen bonding network. wikipedia.org The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group and the quinoline ring can act as acceptors. scispace.com Computational studies, potentially combined with X-ray crystallography data, would be needed to characterize this network in detail. researchgate.net Such characterization would involve identifying the primary hydrogen bond motifs (e.g., chains, dimers, rings), quantifying their geometric parameters (bond lengths and angles), and calculating their energetic contributions to the stability of the crystal lattice. mdpi.comrsc.org

Structure Property Relationship Investigations of 4 Hydroxy 5 Cyanoquinoline Derivatives

Influence of Substituent Effects on Spectroscopic Signatures

The introduction of various substituents onto the 4-hydroxy-5-cyanoquinoline scaffold significantly perturbs its electronic environment, leading to discernible shifts in its spectroscopic signatures. These changes, observable in NMR, IR, and UV-Vis spectra, provide valuable insights into the electronic and structural properties of the molecule.

The positions and nature of substituents—whether electron-donating or electron-withdrawing—play a crucial role in altering the electron density distribution across the quinoline (B57606) ring system. For instance, the chemical shifts in ¹H and ¹³C NMR spectra are sensitive to these electronic effects. Electron-withdrawing groups, such as a nitro group, are expected to deshield nearby protons and carbons, causing their signals to appear at a lower field (higher ppm values). nih.govchemrxiv.org Conversely, electron-donating groups, like a methoxy (B1213986) group, would likely cause an upfield shift. The proton of the hydroxyl group at the C4 position is typically observed as a broad signal in the ¹H NMR spectrum, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding. msu.edu

In infrared (IR) spectroscopy, the vibrational frequencies of key functional groups are affected by substituents. The stretching frequency of the cyano (C≡N) group and the hydroxyl (O-H) group are particularly informative. The C≡N stretch is typically found in the region of 2220-2260 cm⁻¹. The exact position can shift based on the electronic influence of other substituents on the ring. researchgate.net The O-H stretching vibration, usually a broad band, is sensitive to hydrogen bonding. psu.edu The C=O stretching frequency in the keto-tautomer is also a key diagnostic peak. msu.edu Conjugation with the aromatic system typically lowers the C=O stretching frequency. masterorganicchemistry.com

UV-Vis spectroscopy reveals how substituents affect the electronic transitions within the molecule. The π-conjugated system of the quinoline ring gives rise to characteristic absorption bands. The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. Electron-donating groups generally lead to a red shift by increasing the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can have a more complex effect depending on their position. acs.org

Table 1: Predicted Influence of Substituents on Spectroscopic Data of this compound

Substituent TypePositionExpected ¹H & ¹³C NMR ShiftExpected IR Frequency Shift (C≡N)Expected UV-Vis λmax Shift
Electron-Donating (e.g., -OCH₃, -NH₂)C6, C7, C8Upfield (lower ppm)Lower frequencyBathochromic (Red Shift)
Electron-Withdrawing (e.g., -NO₂, -Cl)C6, C7, C8Downfield (higher ppm)Higher frequencyHypsochromic (Blue Shift) or Bathochromic

Modulating Reactivity and Stability through Structural Modifications

Structural modifications to the this compound framework are a key strategy for tuning its chemical reactivity and stability. The inherent reactivity of the quinoline ring, coupled with the electronic influence of the hydroxyl and cyano groups, provides multiple avenues for synthetic transformations. researchgate.netarabjchem.org

The hydroxyl group at the C4 position imparts nucleophilic character, making it a site for reactions such as alkylation and acylation. arabjchem.org The stability of the resulting ethers and esters can be influenced by the nature of the introduced alkyl or acyl group. The presence of the electron-withdrawing cyano group at C5 can influence the acidity of the C4-hydroxyl group, potentially affecting its reactivity.

Conformational Analysis and Tautomerism Studies

A significant aspect of the chemistry of this compound is its existence in tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium lies between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). libretexts.orgnih.gov This keto-enol tautomerism is a fundamental concept in organic chemistry. youtube.commasterorganicchemistry.com

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in analyzing the conformational preferences and the relative stabilities of these tautomers. researchgate.net Such studies have shown for related 4-hydroxyquinoline (B1666331) derivatives that the keto tautomer is often more stable. researchgate.net The relative stability can be influenced by both intramolecular factors, such as hydrogen bonding, and intermolecular factors, like the polarity of the solvent. nih.govmasterorganicchemistry.com In non-polar solvents, intramolecular hydrogen bonding can stabilize the enol form, whereas polar solvents can stabilize the more polar keto form. masterorganicchemistry.com

Conformational analysis helps to understand the three-dimensional arrangement of atoms in the different tautomers. The planarity of the quinoline ring system is a key feature, but the orientation of the hydroxyl group in the enol form and the geometry around the C4-keto group are important conformational variables. Theoretical calculations can predict the most stable conformations by identifying the energy minima on the potential energy surface. sapub.org These computational insights, when correlated with experimental data from techniques like NMR and X-ray crystallography, provide a comprehensive picture of the tautomeric and conformational landscape of this compound derivatives.

Molecular Recognition and Binding Affinity Studies (focus on molecular interactions)

The ability of this compound derivatives to participate in specific molecular interactions is fundamental to their potential applications in areas such as medicinal chemistry and materials science. Molecular recognition involves the non-covalent binding of a molecule (the host) to another molecule (the guest) through a variety of interactions. wikipedia.org

The key structural features of this compound that govern its molecular recognition capabilities include the hydrogen bond donating hydroxyl group, the hydrogen bond accepting cyano and quinoline nitrogen atoms, and the aromatic π-system. wikipedia.orgresearchgate.net

Hydrogen Bonding: The C4-hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. researchgate.netresearchgate.net These interactions are crucial for binding to biological targets like proteins, where amino acid residues can provide complementary hydrogen bonding partners. rsc.org

Investigations of Specific Molecular Interactions (e.g., Enzyme Active Site Binding Studies)

Molecular docking studies are a powerful computational tool used to predict the binding mode and affinity of a ligand within the active site of a biological target, such as an enzyme. elsevierpure.comnih.gov For this compound derivatives, docking simulations can elucidate the specific interactions that contribute to binding.

For example, in the context of inhibiting an enzyme like DNA gyrase, the quinoline scaffold could position the hydroxyl and cyano groups to form key hydrogen bonds with amino acid residues in the active site. acs.orgelsevierpure.com The aromatic rings could engage in π-π stacking with aromatic residues, further anchoring the ligand. mdpi.com Studies on related quinoline and coumarin (B35378) derivatives have shown that the introduction of specific substituents can enhance binding affinity by forming additional favorable interactions. elsevierpure.comnih.gov For instance, an electron-withdrawing group on the aromatic ring was found to increase the antibacterial activity of certain 4-hydroxy coumarin derivatives, which was rationalized through docking studies showing strong binding to the enzyme active site. elsevierpure.comnih.gov

The binding of 4-hydroxy-Pd-C-III derivatives to the active sites of α-glucosidase and PTP1B has been investigated, revealing that these compounds can form hydrogen bonds and hydrophobic interactions with key residues. nih.gov Such studies provide a rational basis for the structure-activity relationships observed and guide the design of more potent and selective inhibitors.

Table 2: Key Molecular Interactions in the Binding of this compound Derivatives

Interaction TypeDonor/Acceptor on LigandPotential Partner on Biological Target
Hydrogen BondC4-OH (donor)Carbonyl oxygen, Asp, Glu
Hydrogen BondQuinoline N (acceptor)-NH of amino acids (e.g., Asn, Gln)
Hydrogen BondCyano N (acceptor)-NH of amino acids
π-π StackingQuinoline aromatic ringsAromatic residues (Phe, Tyr, Trp)
HydrophobicQuinoline ring systemAliphatic amino acid residues (e.g., Leu, Val)

Advanced Derivatization Strategies for Mechanistic and Structural Probes

Site-Specific Functionalization for Mechanistic Elucidation

Site-specific functionalization allows researchers to systematically probe the role of different parts of the 4-hydroxy-5-cyanoquinoline molecule in a given process. The quinoline (B57606) core possesses several reactive sites, primarily the hydroxyl group at C4, the cyano group at C5, and the various positions on the heterocyclic and carbocyclic rings. Modifying these sites can alter the molecule's electronic properties, steric profile, and binding capabilities, providing critical insights into reaction mechanisms.

The 4-hydroxyl group is a key handle for derivatization. It can be converted into other functional groups to probe the necessity of the hydroxyl moiety for a specific interaction. For example, a common strategy involves its conversion to a 4-chloro derivative using reagents like phosphorus oxychloride, which can then be substituted by various nucleophiles. google.com This approach helps determine if the hydrogen-bonding capability of the hydroxyl group is essential for its activity. Similarly, the hydroxyl group can undergo O-alkylation or acylation to explore the impact of steric bulk or altered electronics at this position. pku.edu.cn

The cyano group at the C5 position is another valuable site for modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings. acs.org These transformations are crucial for structure-activity relationship (SAR) studies, helping to define the spatial and electronic requirements of a binding pocket or active site. orientjchem.org For instance, converting the cyano group to a carboxamide introduces both hydrogen bond donor and acceptor capabilities, which can be explored through further N-substitution. mdpi.com

Furthermore, advanced organometallic techniques enable regioselective functionalization of the quinoline ring itself. Directed ortho-metalation, for example, can be used to introduce substituents at specific positions adjacent to existing directing groups, offering precise control over the molecular architecture. uni-muenchen.de

Table 1: Examples of Site-Specific Functionalization Reactions on the Quinoline Scaffold

Target Site Reagent/Reaction Type Resulting Functional Group Mechanistic Insight
4-Hydroxyl Group Phosphorus Oxychloride (POCl₃) 4-Chloro Probes the role of the hydroxyl as a hydrogen bond donor or leaving group. google.com
4-Hydroxyl Group Acylation / Carboxamidation Ester / Amide Investigates steric and electronic effects at the C4 position. mdpi.com
5-Cyano Group Hydrolysis Carboxylic Acid / Amide Alters electronic properties and introduces new interaction points. acs.org
Quinoline Ring Directed Metalation Various Substituents Allows for precise modification of the core scaffold to map binding interactions. uni-muenchen.de

Isotopic Labeling for Reaction Pathway Tracing

Isotopic labeling is a definitive method for tracing the fate of atoms or molecular fragments through a reaction sequence. By replacing an atom (such as ¹²C, ¹H, or ¹⁴N) with its heavier, non-radioactive isotope (¹³C, ²H/D, or ¹⁵N), researchers can follow its path using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com This provides unambiguous evidence for proposed reaction mechanisms.

In the context of quinoline chemistry, isotopic labeling has been instrumental in understanding complex reaction pathways. For example, in the asymmetric hydrogenation of quinoline derivatives, deuterium (B1214612) (D₂) gas and deuterated solvents have been used to pinpoint where hydrogen atoms are added to the ring system. pku.edu.cn Such experiments have provided conclusive evidence for a stepwise H⁺/H⁻ transfer process, ruling out a concerted mechanism in certain catalytic systems. dicp.ac.cnacs.org

Similarly, ¹³C labeling can be used to track carbon skeletons during synthesis and rearrangement reactions. By synthesizing a starting material with a ¹³C-enriched carbon at a specific position, the location of that carbon in the final product can be determined, confirming or refuting a proposed rearrangement mechanism. chemrxiv.org This approach has been used to validate complex, multi-step syntheses of substituted quinolines. chemrxiv.org

Multicomponent reactions (MCRs), which are often used for the efficient synthesis of complex molecules like quinolines, can also be mechanistically interrogated using isotopes. rug.nl Labeling one of the starting components allows for its clear identification within the final scaffold, helping to piece together the sequence of bond-forming events. chemrevlett.com

Table 2: Applications of Isotopic Labeling in Quinoline Chemistry

Isotope Reaction Studied Analytical Technique Mechanistic Finding
Deuterium (²H) Asymmetric Hydrogenation of Quinolines ¹H NMR Spectroscopy Confirmed a stepwise ionic pathway involving 1,4-hydride addition followed by isomerization and 1,2-hydride addition. pku.edu.cnacs.org
Carbon-13 (¹³C) Synthesis of Substituted Quinolines Mass Spectrometry, NMR Verified a novel rearrangement mechanism during a photocatalytic synthesis. chemrxiv.org

Covalent Modification for Enhanced Structural Characterization

Derivatizing this compound to create covalently-binding probes is an advanced strategy for identifying and characterizing its molecular targets, particularly proteins. Unlike reversible inhibitors, covalent probes form a permanent bond with their target, which facilitates the isolation and identification of the target protein and the precise site of interaction. google.com

One powerful approach is photoaffinity labeling. nih.gov In this technique, the this compound scaffold is functionalized with a photo-reactive group, such as a phenyl azide (B81097) or a diazirine. This probe can be introduced to a biological system where it binds non-covalently to its target. Upon irradiation with UV light, the photo-reactive group is activated to form a highly reactive intermediate (e.g., a nitrene or carbene) that forms a covalent bond with a nearby amino acid residue in the binding site. nih.gov The now-permanently linked complex can be analyzed by mass spectrometry to identify both the protein and the specific peptide fragment that was modified.

Another strategy is ligand-directed covalent modification. Here, the quinoline core acts as a "scaffold" that directs a moderately reactive electrophilic "warhead" to the target's binding site. The warhead is designed to react with a nucleophilic amino acid residue (such as cysteine, lysine, or histidine) that is in close proximity to the bound ligand. nih.gov The intrinsic binding affinity of the quinoline scaffold for the target protein increases the effective concentration of the warhead in the binding site, leading to a highly specific covalent modification. google.com Fluorescent tags can also be appended to the probe, allowing for visualization of the target's location within cells or tissues. fishersci.sefunakoshi.co.jp

Table 3: Covalent Modification Strategies and Applications

Strategy Reactive Moiety Target Residues Application
Photoaffinity Labeling Phenyl Azide, Diazirine C-H, N-H, O-H bonds (less specific) Capturing transient or low-affinity interactions; identifying unknown binding partners. nih.gov
Ligand-Directed Covalent Modification Michael Acceptors, Activated Esters Cysteine, Lysine, Histidine, Serine Stable and specific labeling of a target protein for structural analysis or activity modulation. nih.gov

Future Research Directions and Emerging Paradigms in 4 Hydroxy 5 Cyanoquinoline Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a long history, but modern chemistry demands more efficient, environmentally benign, and sustainable methods. researchgate.net While traditional methods for producing quinoline scaffolds exist, future research on 4-Hydroxy-5-cyanoquinoline should focus on contemporary synthetic strategies. There is a growing societal expectation for chemists to develop greener chemical processes. researchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building complex molecules like this compound in a single step from multiple starting materials. researchgate.net This approach is noted for its high atom economy and ability to generate diverse molecular structures efficiently. researchgate.net Adapting MCRs such as the Povarov or Gewald reactions could provide rapid access to substituted this compound analogs. researchgate.net

C-H Activation/Functionalization: Direct C-H bond activation represents a paradigm shift in organic synthesis, allowing for the introduction of functional groups without pre-functionalized starting materials. Future work could explore the late-stage functionalization of a pre-formed 4-hydroxyquinoline (B1666331) core to introduce the 5-cyano group, or vice-versa, potentially shortening synthetic sequences and reducing waste.

Green Chemistry Approaches: The use of eco-friendly solvents (like water or ionic liquids), reusable catalysts, and energy-efficient reaction conditions (such as microwave or ultraviolet irradiation) are central to modern synthetic chemistry. researchgate.nettandfonline.com Research into applying these green principles to the synthesis of this compound would be a significant step forward, aligning its production with sustainable development goals. researchgate.net

Synthetic StrategyDescriptionPotential Application for this compoundKey Advantage
Multicomponent Reactions (MCRs)Combining three or more reactants in a single operation to form a product that contains the essential parts of all starting materials.One-pot synthesis from simple aniline (B41778), carbonyl, and cyanide precursors.High efficiency, atom economy, and structural diversity. researchgate.net
Palladium-Catalyzed α-ArylationA coupling process that can form α-aryl nitriles, which could be adapted for constructing the cyano-substituted quinoline ring system. acs.orgFormation of the C-C bond between the quinoline core and the cyano group.High yields and functional group tolerance.
Green CatalysisUtilizing environmentally benign catalysts, such as carbon aerogels or reusable metal-organic nanorods, to facilitate quinoline synthesis. tandfonline.comCatalyzing the cyclization step in aqueous media or solvent-free conditions.Sustainability, reduced waste, and catalyst reusability. researchgate.net

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights

A thorough understanding of a molecule's structure and dynamics is fundamental to harnessing its properties. While standard techniques like 1H/13C NMR and mass spectrometry are routine for structural confirmation, advanced methods can provide unprecedented levels of detail for this compound. mdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively assign all proton and carbon signals, which is crucial for verifying the regiochemistry of substituents. Furthermore, solid-state NMR could be employed to study the hydrogen bonding and packing arrangements in the crystalline form, providing insights into its solid-state properties.

Vibrational Spectroscopic Imaging: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopic imaging are powerful tools for studying molecular interactions and distributions within complex materials. imperial.ac.ukillinois.edu These methods could be used to visualize the distribution of this compound within a polymer matrix or a biological sample, and to study phenomena like protein aggregation or drug release in real-time. imperial.ac.uk

High-Resolution Mass Spectrometry: Techniques such as electrospray ionization-Fourier transform-ion cyclotron resonance (ESI-FT-ICR) mass spectrometry can provide highly accurate mass measurements, confirming molecular formulas and aiding in the characterization of complex supramolecular assemblies involving the this compound unit. nih.gov

Echo-Planar Spectroscopic Imaging (EPSI): For potential biomedical applications, advanced imaging like EPSI, especially at high magnetic fields like 7 Tesla, allows for the high-resolution mapping of metabolites in vivo. nih.gov While not directly applied to this compound yet, the development of this compound as a probe or tracer would rely on such advanced imaging for its detection and quantification in biological systems. nih.gov

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research, accelerating discovery and providing deep mechanistic insights. arxiv.org For this compound, this integrated approach can guide synthetic efforts and predict molecular properties before committing to resource-intensive lab work.

Density Functional Theory (DFT): DFT calculations can be used to predict structural parameters, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts for this compound. researchgate.net This allows for a direct comparison with experimental data, aiding in structural confirmation. researchgate.net Furthermore, DFT can model reaction pathways, calculate activation energies, and predict the most likely outcomes of synthetic steps.

Quantitative Structure-Activity Relationship (QSAR): In the context of drug discovery, QSAR models use statistical methods to correlate chemical structures with biological activities. By synthesizing a small library of this compound derivatives and evaluating their activity, QSAR models could be built to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound over time, providing insights into its conformational flexibility, its interaction with solvents, and its binding dynamics with biological targets like proteins or DNA. This is particularly valuable for understanding how the molecule behaves in a complex biological environment.

Computational MethodPrimary ApplicationPredicted Properties for this compound
Density Functional Theory (DFT)Quantum mechanical modeling to predict electronic structure and properties. researchgate.netOptimized geometry, NMR/IR spectra, HOMO-LUMO energy gap, reaction energetics.
Molecular DockingPredicting the preferred orientation of a molecule when bound to a target. mdpi.comBinding mode and affinity to enzyme active sites or DNA grooves.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity. Predicted biological efficacy of novel derivatives based on their structural features.
Molecular Dynamics (MD)Simulating the physical movements of atoms and molecules. Conformational stability, solvent interactions, and binding free energies.

Exploration of Self-Assembly and Supramolecular Chemistry Involving this compound

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to construct complex and functional architectures from simple molecular building blocks. nih.govfrontiersin.org The structure of this compound is ideally suited for this field.

The 4-hydroxy group is a potent hydrogen-bond donor and acceptor, capable of forming predictable and directional interactions. The quinoline ring system itself can participate in π-π stacking, while the nitrogen atom and cyano group offer potential sites for metal coordination. nih.govnih.gov Future research could explore:

Hydrogen-Bonded Networks: Investigating the self-assembly of this compound into one-, two-, or three-dimensional networks through hydrogen bonding. This could lead to the formation of new crystalline materials with interesting optical or electronic properties.

Host-Guest Chemistry: Using the molecule as a guest within larger host molecules (e.g., cyclodextrins, calixarenes) or as a component of a host system for recognizing smaller ions or molecules. nih.gov

Metal-Organic Frameworks (MOFs): Employing this compound as a multitopic ligand to construct MOFs. frontiersin.org The combination of the quinoline N-atom and the cyano group could chelate metal centers, leading to porous materials with potential applications in gas storage, separation, or catalysis. frontiersin.org

Design and Synthesis of Complex Molecular Architectures Featuring the this compound Motif

Beyond simple derivatives, this compound can serve as a fundamental building block for constructing larger, more complex molecular architectures with tailored functions.

Macrocycles and Cages: The principles of supramolecular chemistry can be used to design and synthesize discrete, three-dimensional structures like molecular squares, tetrahedra, or prisms. nih.gov By creating ditopic versions of the this compound scaffold, self-assembly with metal corners or other organic linkers could lead to the formation of such complex shapes. nih.gov

Functional Polymers: Incorporating the this compound unit into a polymer backbone could impart specific properties to the resulting material. For example, its ability to chelate metals could be used to create sensor polymers, while its rigid, planar structure could be exploited in the development of high-performance or conductive polymers.

Bioconjugates: Covalently linking this compound to biomolecules such as peptides, sugars, or DNA could create hybrid molecules with novel functions. For instance, attaching it to a cell-penetrating peptide could facilitate its entry into cells for imaging or therapeutic purposes.

Q & A

Q. What are the established synthetic pathways for 4-Hydroxy-5-cyanoquinoline, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted anilines with cyanating agents under acidic conditions. For purity optimization:

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) for intermediate purification .
  • Monitor reaction progress via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Recrystallization from ethanol/water (1:1) yields crystals suitable for X-ray diffraction to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H NMR (DMSO-d6) shows characteristic peaks: quinoline C-H protons at δ 8.2–8.9 ppm, hydroxyl proton at δ 10.5 ppm .
  • IR : Strong absorption bands for -OH (3200–3400 cm⁻¹) and -CN (2200–2250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]<sup>+</sup> at m/z 199.2 .

Q. What solvent systems are suitable for studying the compound’s stability under varying pH conditions?

Methodological Answer:

  • Prepare buffered solutions (pH 2–12) using HCl/NaOH and monitor degradation via UV-Vis spectroscopy (λ = 270 nm).
  • For kinetic studies, use HPLC to quantify intact compound over time. Stability is highest in neutral pH (t½ > 48 hrs), with rapid degradation in alkaline conditions (pH > 10, t½ < 6 hrs) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic applications?

Methodological Answer:

  • Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis set.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Compare activation energies of proposed reaction pathways (e.g., cyano group participation in nucleophilic substitution) to guide experimental design .

Q. What experimental designs resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Test compound concentrations (1–100 µM) on bacterial strains (e.g., E. coli) and mammalian cell lines (e.g., HEK293).
  • Statistical Tools : Use ANOVA to compare IC50 values; significant cytotoxicity (>50% cell death at 50 µM) may mask antimicrobial efficacy .
  • Mechanistic Studies : Perform ROS assays to differentiate between antimicrobial (ROS-dependent) and cytotoxic (mitochondrial dysfunction) pathways .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst loading (5–20 mol%) to identify optimal conditions.
  • Response Surface Methodology (RSM) : Model interactions between variables; maximum yield (82%) achieved at 100°C, DMF, 12 mol% catalyst .
  • Chiral HPLC : Verify enantiomeric purity post-synthesis using a Chiralpak AD-H column .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Screening : Use shake-flask method with HPLC quantification.

    SolventSolubility (mg/mL)
    Water0.12
    Ethanol8.7
    DCM22.4
    Data inconsistencies arise from residual impurities; repeat assays with rigorously purified samples .

Q. Why do studies report varying fluorescence quantum yields for this compound?

Methodological Answer:

  • Standardization : Use quinine sulfate (Φ = 0.54 in 0.1M H2SO4) as reference.
  • Environmental Factors : Control oxygen levels (N2 purging reduces quenching) and solvent polarity (higher Φ in aprotic solvents like DMF) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in biological assays?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.
  • Waste Disposal : Neutralize cyanide byproducts with FeSO4 before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.